Ethyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate
Description
Ethyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is a benzothiophene-derived sulfonamide compound characterized by a 4-fluorobenzyl substituent on the sulfamoyl group and an ethyl ester moiety at the 2-position of the benzothiophene core.
Properties
IUPAC Name |
ethyl 3-[(4-fluorophenyl)methylsulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S2/c1-2-24-18(21)16-17(14-5-3-4-6-15(14)25-16)26(22,23)20-11-12-7-9-13(19)10-8-12/h3-10,20H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDVZVMTAXNWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromobenzaldehyde and thiourea, under basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiophene core with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Esterification: The carboxylic acid group on the benzothiophene core can be esterified using ethanol and a dehydrating agent like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core or the fluorobenzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base, electrophilic substitution with electrophiles like sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield alcohols or amines, and substitution reactions may introduce new functional groups or modify existing ones.
Scientific Research Applications
Ethyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.
Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Hydrophobicity : Methyl groups (e.g., ) enhance lipophilicity, which may influence membrane permeability.
- Steric and Polar Interactions : Bulky substituents like the piperazinyl group in introduce conformational flexibility and basicity, while chlorine and methoxy groups in enhance polarity and hydrogen-bonding capacity.
Biological Activity
Ethyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Ethyl ester group : Enhances solubility and bioavailability.
- Benzothiophene core : Known for various biological activities, including anticancer properties.
- Fluorobenzyl amine moiety : May influence pharmacological properties through interactions with biological targets.
Molecular Formula
The molecular formula of this compound is C16H16FNO4S, with a molecular weight of approximately 353.37 g/mol.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have shown potent activity against sensitive cancer cells, which may be relevant for understanding the potential of this compound in oncological applications .
The proposed mechanisms through which this compound exerts its biological effects include:
- Metabolic Activation : Compounds similar to this compound may undergo metabolic activation leading to the formation of reactive species that can form DNA adducts, thus interfering with cellular replication processes.
- CYP Enzyme Induction : Studies have shown that certain analogs can induce cytochrome P450 enzymes (e.g., CYP1A1), which play a crucial role in drug metabolism and the activation of prodrugs into their active forms .
In Vitro Studies
In vitro assays have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example:
These values indicate that this compound may possess selective toxicity towards certain cancer cell types, suggesting potential for targeted therapies.
Study on Antiproliferative Activity
A pivotal study investigated the antiproliferative activity of related benzothiazole compounds and their metabolic pathways. The findings revealed that fluorinated derivatives could effectively inhibit cell growth without exhibiting a biphasic dose-response, which is often a limitation in drug development . This suggests that modifications to the benzothiazole core could enhance therapeutic efficacy while minimizing adverse effects.
Synergistic Effects with Other Agents
Another area of interest is the potential synergistic effects when combined with existing chemotherapeutic agents. Preliminary studies indicate that this compound may enhance the efficacy of conventional chemotherapy drugs, thereby improving overall treatment outcomes in resistant cancer types .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Ethyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate?
- Methodology : Synthesis typically involves:
Sulfonylation : Introducing the sulfamoyl group via reaction of a benzothiophene precursor with sulfonyl chloride derivatives.
Amination : Coupling the 4-fluorobenzylamine group under nucleophilic conditions (e.g., using triethylamine as a base in anhydrous DCM).
Esterification : Ethyl ester formation via carboxyl group activation (e.g., using EDCl/HOBt) .
- Optimization : Temperature (0–25°C), solvent choice (dioxane/DMF), and purification by column chromatography (PE/EtOAc gradient) improve yield (65–80%) and purity (>95%) .
Q. How is the compound structurally characterized?
- Spectroscopic Techniques :
- NMR : H/C NMR confirms substituent positions (e.g., 4-fluorobenzyl protons at δ 4.3–4.5 ppm; sulfonamide NH at δ 8.1–8.3 ppm).
- IR : Sulfonamide S=O stretches (~1350 cm), ester C=O (~1700 cm).
- Mass Spectrometry : ESI-MS (m/z 395.4 [M+H]) validates molecular weight .
Q. What initial biological assays are used to evaluate its activity?
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in the compound?
- SHELX Suite :
- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL refines bond lengths/angles (R-factor < 0.05).
- Validation : PLATON checks for twinning/disorder; Mercury visualizes π-π stacking between benzothiophene and fluorobenzyl groups .
Q. How do reaction conditions influence the coupling efficiency of the 4-fluorobenzylamine group?
- Optimization Strategies :
- Catalysts : Cu(I)/l-proline enhances cross-coupling (yield ↑15–20%) .
- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states vs. non-polar (toluene).
- Continuous Flow Reactors : Improve reproducibility (residence time <30 min) and scalability .
Q. How to address discrepancies in reported biological activities?
- Case Study : If anti-cancer activity varies between studies:
Purity Analysis : HPLC-MS detects impurities (>99% purity required).
Assay Conditions : Compare cell passage numbers, serum concentrations, and incubation times.
Structural Analogues : Test 3,5-dimethylphenyl vs. 4-fluorobenzyl derivatives to isolate substituent effects .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
